![molecular formula C15H23ClO B13163814 ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylhexyl group linked through an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: The initial step involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction produces benzyl chloride.
Etherification: The benzyl chloride is then reacted with 4-methylhexanol in the presence of a base such as sodium hydride to form the ether linkage, resulting in the formation of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development as a building block for pharmacologically active compounds.
- Investigated for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Wirkmechanismus
The mechanism of action of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzyl Chloride: Similar in structure but lacks the ether linkage and the 4-methylhexyl group.
4-Methylhexyl Chloride: Similar in structure but lacks the benzene ring and the ether linkage.
Uniqueness:
- The presence of both the chloromethyl group and the 4-methylhexyl group linked through an ether bond makes ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene unique. This combination of functional groups provides distinct reactivity and potential applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C15H23ClO |
|---|---|
Molekulargewicht |
254.79 g/mol |
IUPAC-Name |
[4-(chloromethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI-Schlüssel |
DTNDDJASIUTFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCOCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)

![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
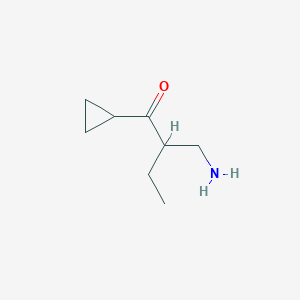

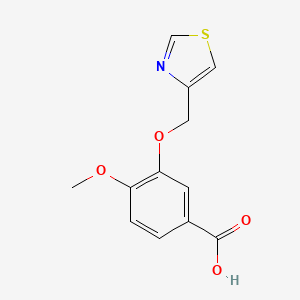
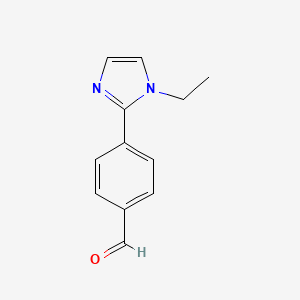
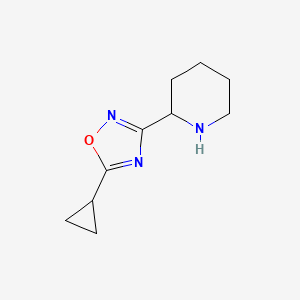
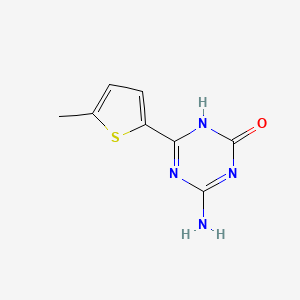
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
